molecular formula C14H21NO B3840465 1-[3-(4-methylphenoxy)propyl]pyrrolidine

1-[3-(4-methylphenoxy)propyl]pyrrolidine

Cat. No.: B3840465
M. Wt: 219.32 g/mol
InChI Key: DWBHSDNZEZETJI-UHFFFAOYSA-N
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Description

Structure and Properties 1-[3-(4-Methylphenoxy)propyl]pyrrolidine (CAS 115287-37-1) is a pyrrolidine derivative featuring a 4-methylphenoxypropyl side chain. Its molecular formula is $ \text{C}{14}\text{H}{21}\text{NO} $, with a molecular weight of 219.33 g/mol.

Synthesis The compound is synthesized via nucleophilic substitution reactions. For example, 3-pyrrolidin-1-ylpropan-1-ol reacts with 4-methylphenol derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to yield the target compound .

Pharmacological Relevance This compound exhibits significant biological activity as a reversible, mixed-mode inhibitor of human monoamine oxidase B (MAO-B) with an IC$_{50}$ of 2.7 nM, surpassing reference drugs like rasagiline and safinamide . It also demonstrates anti-parkinsonian effects in vivo, as evidenced by improved motor function in animal models .

Properties

IUPAC Name

1-[3-(4-methylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-13-5-7-14(8-6-13)16-12-4-11-15-9-2-3-10-15/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBHSDNZEZETJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methylphenoxy)propyl]pyrrolidine typically involves the reaction of 4-methylphenol with 3-chloropropylamine to form 3-(4-methylphenoxy)propylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(4-methylphenoxy)propyl]pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-methylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-[3-(4-methylphenoxy)propyl]pyrrolidine with key analogues, emphasizing structural variations and their pharmacological implications:

Compound Name Structural Features Unique Aspects Biological Activity
This compound Pyrrolidine core + 4-methylphenoxypropyl chain High MAO-B inhibition (IC$_{50}$ = 2.7 nM), reversible mixed-mode kinetics Anti-parkinsonian activity in vivo
1-(4-Fluorophenyl)piperidine Piperidine ring (6-membered) + 4-fluorophenyl group Reduced MAO-B affinity due to larger ring size and altered electronic effects Moderate receptor binding; less selective than pyrrolidine derivatives
(S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride Pyrrolidine core + 3-methylphenoxy group (meta-substitution) Altered binding kinetics due to positional isomerism; lower MAO-B inhibition Potential applications in neuropathic pain modulation
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride Pyrrolidine + bulky isopropyl and methyl substituents on phenoxy group Enhanced lipophilicity improves blood-brain barrier penetration Investigated for CNS-targeted therapies
1-Boc-3-(furan-2-yl)pyrrolidine Pyrrolidine + furan substituent (Boc-protected amine) Improved solubility and bioavailability compared to phenyl derivatives Antiviral and anticancer activity in preclinical studies

Key Structure-Activity Relationship (SAR) Insights

  • Ring Size : Pyrrolidine derivatives (5-membered ring) exhibit higher MAO-B inhibition than piperidine analogues (6-membered) due to optimal steric fit in the enzyme’s active site .
  • Substituent Position: Para-substitution (e.g., 4-methylphenoxy) enhances MAO-B selectivity compared to meta- or ortho-substituted derivatives .
  • Linker Length: A 3-carbon propyl chain between pyrrolidine and phenoxy groups maximizes binding affinity, as shorter or longer chains reduce activity .

Pharmacokinetic and Stability Comparisons

  • Metabolic Stability: The 4-methylphenoxy group in this compound reduces oxidative metabolism compared to compounds with electron-withdrawing groups (e.g., nitro or fluoro substituents) .
  • Degradation Resistance: Unlike primary amines (e.g., 3-amino-1-propanol), pyrrolidine derivatives show superior stability under thermal and oxidative stress .

Q & A

Basic: What are the common synthetic routes for preparing 1-[3-(4-methylphenoxy)propyl]pyrrolidine, and what methodological considerations are critical for reproducibility?

The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. For example, a Mitsunobu reaction between 3-pyrrolidin-1-ylpropan-1-ol and 4-methylphenol derivatives is a validated route . Key considerations include:

  • Catalyst selection : Use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to drive the Mitsunobu reaction efficiently.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product from by-products like unreacted phenol or oxidized DEAD derivatives.
  • Yield optimization : Monitoring reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 for phenol:pyrrolidine precursor) to minimize side reactions .

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) during structural characterization?

Discrepancies in NMR data often arise from conformational flexibility or solvent effects. Methodological strategies include:

  • Variable-temperature NMR : To identify dynamic rotational barriers in the propylphenoxy chain, which may cause peak splitting .
  • Computational validation : Using DFT calculations (e.g., B3LYP/6-31G*) to simulate expected chemical shifts and compare with experimental data. For instance, pyrrolidine ring protons typically resonate at δ 2.5–3.0 ppm, while aromatic protons from 4-methylphenoxy appear at δ 6.7–7.1 ppm .
  • Cross-validation with LC-MS : Confirming molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out impurities .

Basic: What analytical techniques are essential for confirming the purity and identity of this compound?

A multi-technique approach is recommended:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities (e.g., unreacted precursors) .
  • FT-IR : Key peaks include C-O-C stretching (~1250 cm⁻¹) for the phenoxy group and N-H bending (~1600 cm⁻¹) for the pyrrolidine ring .
  • Elemental analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 75.2%, H: 8.4%, N: 4.9%) .

Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological conditions for pharmacological studies?

  • pH stability assays : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; pyrrolidine derivatives are prone to hydrolysis under acidic conditions .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for high-temperature formulations) .
  • Light exposure testing : UV-vis spectroscopy to track photodegradation (λmax ~270 nm for aromatic systems) under ICH Q1B guidelines .

Basic: What preliminary biological assays are used to screen its pharmacological potential?

  • In vitro enzyme inhibition : Test against targets like G9a histone methyltransferase or DNMT1 (common for pyrrolidine derivatives) using fluorescence polarization assays .
  • Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values (reported range: 10–50 µM for related compounds) .
  • LogP determination : Reverse-phase HPLC to measure lipophilicity (optimal LogP ~2–3 for blood-brain barrier penetration) .

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Substituent variation : Synthesize analogs with halogenated phenoxy groups (e.g., 4-fluoro or 4-chloro) to assess electronic effects on bioactivity .
  • Molecular docking : Use GOLD or AutoDock to predict binding modes with targets like G9a (PDB: 3RJW). Focus on hydrogen bonding between the pyrrolidine nitrogen and catalytic lysine residues .
  • Pharmacokinetic modeling : Predict ADMET properties via SwissADME; prioritize analogs with lower topological polar surface area (<90 Ų) for enhanced bioavailability .

Basic: What are the known challenges in scaling up the synthesis of this compound for preclinical studies?

  • By-product formation : Mitigate via slow addition of DEAD in Mitsunobu reactions to control exothermicity .
  • Solvent selection : Replace THF with cyclopentyl methyl ether (CPME) for greener and safer large-scale synthesis .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay platforms?

  • Assay standardization : Normalize data using reference inhibitors (e.g., UNC0638 for G9a) and control for cell line variability (e.g., HEK-293 vs. primary cells) .
  • Meta-analysis : Cross-reference data from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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